molecular formula C10H8ClN3O2 B14505677 1-(Methylcarbamoyl)-1H-benzimidazole-2-carbonyl chloride CAS No. 64178-95-6

1-(Methylcarbamoyl)-1H-benzimidazole-2-carbonyl chloride

Katalognummer: B14505677
CAS-Nummer: 64178-95-6
Molekulargewicht: 237.64 g/mol
InChI-Schlüssel: YZJGAAHETTXRPE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Methylcarbamoyl)-1H-benzimidazole-2-carbonyl chloride is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

The synthesis of 1-(Methylcarbamoyl)-1H-benzimidazole-2-carbonyl chloride typically involves the reaction of benzimidazole derivatives with methyl isocyanate and phosgene. The reaction conditions often require a controlled environment to ensure the safety and efficiency of the process. Industrial production methods may involve the use of advanced techniques to scale up the synthesis while maintaining the purity and yield of the compound .

Analyse Chemischer Reaktionen

1-(Methylcarbamoyl)-1H-benzimidazole-2-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles, leading to the substitution of the chloride group.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

    Hydrolysis: In the presence of water, it can hydrolyze to form corresponding benzimidazole derivatives and other by-products.

Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the reaction conditions and the reagents used .

Wissenschaftliche Forschungsanwendungen

1-(Methylcarbamoyl)-1H-benzimidazole-2-carbonyl chloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials .

Wirkmechanismus

The mechanism of action of 1-(Methylcarbamoyl)-1H-benzimidazole-2-carbonyl chloride involves its interaction with specific molecular targets. It can inhibit certain enzymes or proteins, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

1-(Methylcarbamoyl)-1H-benzimidazole-2-carbonyl chloride can be compared with other benzimidazole derivatives, such as:

  • 2-(Methylcarbamoyl)-1H-benzimidazole-5-carbonyl chloride
  • 1-(Ethylcarbamoyl)-1H-benzimidazole-2-carbonyl chloride
  • 1-(Methylcarbamoyl)-1H-benzimidazole-2-sulfonyl chloride

These compounds share similar structural features but may differ in their chemical reactivity, biological activity, and applications.

Eigenschaften

CAS-Nummer

64178-95-6

Molekularformel

C10H8ClN3O2

Molekulargewicht

237.64 g/mol

IUPAC-Name

1-(methylcarbamoyl)benzimidazole-2-carbonyl chloride

InChI

InChI=1S/C10H8ClN3O2/c1-12-10(16)14-7-5-3-2-4-6(7)13-9(14)8(11)15/h2-5H,1H3,(H,12,16)

InChI-Schlüssel

YZJGAAHETTXRPE-UHFFFAOYSA-N

Kanonische SMILES

CNC(=O)N1C2=CC=CC=C2N=C1C(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.